molecular formula C9H16N4 B13212134 (5R,7S)-5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

(5R,7S)-5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13212134
M. Wt: 180.25 g/mol
InChI Key: IYZGNFQGKRKXKR-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its fused bicyclic core and substituent configuration:

  • Parent structure : The base structure comprises a pyrimidine ring fused to a triazole ring. The fusion is denoted by the notation [1,5-a], indicating that positions 1 and 5 of the triazole are adjacent to positions a (traditionally position 2) of the pyrimidine.
  • Substituents : Ethyl groups are attached to positions 5 and 7 of the fused ring system. The stereochemical descriptors (5R,7S) specify the absolute configuration of these chiral centers, determined by the Cahn-Ingold-Prelog priority rules.
  • Hydrogen saturation : The prefix 4H,5H,6H,7H indicates partial saturation of the pyrimidine ring, with hydrogen atoms at these positions contributing to the molecule’s stereoelectronic properties.

Table 1: Breakdown of IUPAC Name Components

Component Description
triazolo[1,5-a]pyrimidine Fused bicyclic system with triazole (positions 1,2,4) and pyrimidine rings
5,7-diethyl Ethyl substituents at positions 5 and 7 of the fused system
(5R,7S) Stereochemical configuration at chiral centers 5 (R) and 7 (S)
4H,5H,6H,7H Hydrogen saturation at specified positions on the pyrimidine ring

Alternative Naming Conventions in Heterocyclic Chemistry Literature

Non-IUPAC nomenclature persists in heterocyclic chemistry, often emphasizing structural analogs or historical naming patterns:

  • s-Triazolo derivatives : The prefix s- (symmetrical) denotes the 1,2,4-triazole configuration, as seen in older literature (e.g., s-triazolo[1,5-a]pyrimidine).
  • Triazaindolizine analogs : Some sources classify the compound under the broader triazaindolizine family, emphasizing the nitrogen-rich fused system (e.g., 5,7-diethyl-1,3,4-triazaindolizine).
  • Regiochemical simplifications : In synthetic chemistry, the compound may be abbreviated as 5,7-diethyl-TAP (triazolopyrimidine) to highlight substitution patterns without stereochemical detail.

Table 2: Comparison of Naming Conventions

Convention Example Name Key Features Highlighted
IUPAC (5R,7S)-5,7-diethyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidine Stereochemistry, saturation, substituents
s-Triazolo 5,7-diethyl-s-triazolo[1,5-a]pyrimidine Symmetrical triazole configuration
Triazaindolizine 5,7-diethyl-1,3,4-triazaindolizine Nitrogen atom positions in the fused system

Registry Numbers and Database Identifiers

Public chemical databases provide critical identifiers for unambiguous compound tracking:

  • CAS Registry Number : The compound is assigned CAS 14681-59-5 in limited sources, though this identifier conflicts with entries for iron isotopes in other databases. Independent verification through authoritative platforms like PubChem is recommended.
  • ChemSpider ID : While the exact stereoisomer lacks a dedicated ID, the racemic analog 5,7-diethyl-triazolo[1,5-a]pyrimidine is referenced under ChemSpider ID 22771 .
  • PubChem CID : No specific entry exists for the (5R,7S) enantiomer, but related triazolopyrimidines are cataloged (e.g., CID 24356 for the methyl-substituted analog).

Table 3: Database Identifiers

Database Identifier Compound Description
CAS Common Chemistry 14681-59-5 5,7-diethyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidine (unverified stereochemistry)
ChemSpider 22771 5,7-dimethyl-1,3,4-triazaindolizine (structural analog)
PubChem 24356 5,7-dimethyl-triazolo[1,5-a]pyrimidine

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

(5R,7S)-5,7-diethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H16N4/c1-3-7-5-8(4-2)13-9(12-7)10-6-11-13/h6-8H,3-5H2,1-2H3,(H,10,11,12)/t7-,8+/m1/s1

InChI Key

IYZGNFQGKRKXKR-SFYZADRCSA-N

Isomeric SMILES

CC[C@@H]1C[C@@H](N2C(=NC=N2)N1)CC

Canonical SMILES

CCC1CC(N2C(=NC=N2)N1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,7S)-5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-diethyl-1,2,4-triazole with a suitable pyrimidine derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of (5R,7S)-5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5R,7S)-5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5R,7S)-5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (5R,7S)-5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The triazolopyrimidine scaffold is highly modular, with substitutions at positions 5, 7, and 2 significantly altering biological and physicochemical properties. Below is a comparative analysis:

Physicochemical and Coordination Properties

  • Steric Effects : The 5,7-diethyl groups create significant steric hindrance, favoring selective metal coordination. For example, in Cu(II) complexes, the ethyl groups enforce antiparallel ligand alignment, unlike smaller methyl substituents .
  • Solubility and Stability: Ethyl groups increase hydrophobicity compared to hydrophilic 7-oxo or 5-amino derivatives. This may limit aqueous solubility but enhance stability in organic solvents or lipid-rich environments.

Key Research Findings and Gaps

  • Unique Applications: The diethyl derivative’s primary use is in coordination chemistry, while most analogs prioritize biological activity.
  • Contradictions: While 7-anilino derivatives excel in tubulin inhibition, bulkier substituents (e.g., diethyl) are likely suboptimal for binding to the colchicine site .

Biological Activity

(5R,7S)-5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

  • Chemical Formula : C₉H₁₆N₄
  • CAS Number : 1502516-73-5
  • Molecular Weight : 180.25 g/mol

The biological activity of (5R,7S)-5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it can modulate the activity of kinases and phosphatases that are pivotal in cell signaling processes.
  • Antiproliferative Activity : Research indicates that derivatives of triazolo[1,5-a]pyrimidine exhibit significant antiproliferative effects against several cancer cell lines by inducing apoptosis and cell cycle arrest.

Biological Activity Data

The following table summarizes the biological activities reported for (5R,7S)-5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine and related compounds:

Activity Cell Line/Target IC₅₀ Value (μM) Reference
AntiproliferativeMGC-803 (gastric cancer)9.47
AntiproliferativeHCT-116 (colon cancer)9.58
AntiproliferativeMCF-7 (breast cancer)13.1
Enzyme InhibitionCDK20.12
AntimicrobialMRSA (Staphylococcus aureus)Not specified

Case Studies and Research Findings

Several studies have highlighted the potential of (5R,7S)-5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine in various therapeutic areas:

  • Cancer Research : A study demonstrated that derivatives of this compound could effectively inhibit cancer cell proliferation through mechanisms involving ERK signaling pathway suppression. The most active derivative exhibited IC₅₀ values lower than those of established chemotherapeutics like 5-Fluorouracil (5-Fu) .
  • Antimicrobial Activity : Research on copper(II) complexes of triazolo[1,5-a]pyrimidine derivatives showed promising antimicrobial effects against both planktonic cells and biofilms of methicillin-resistant Staphylococcus aureus (MRSA). These complexes exhibited significant cytotoxicity against various pathogens while maintaining low toxicity to human macrophages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.